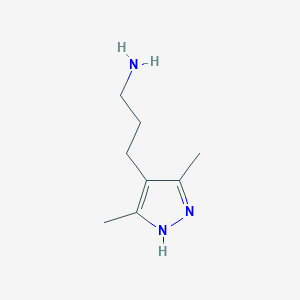

1-(吡咯烷-2-基甲基)-1H-1,2,4-三唑

描述

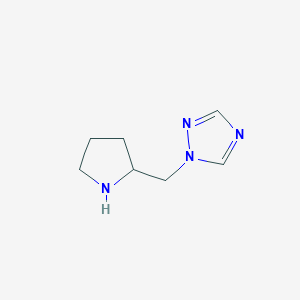

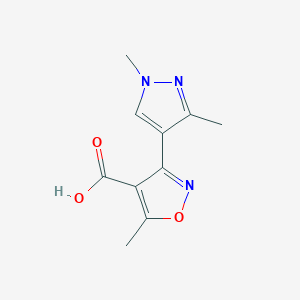

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a compound that is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives have been synthesized and studied for their potential as antibacterial, antifungal, anti-inflammatory, and antimalarial agents, as well as for their use in material science and catalysis .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," a term that refers to a variety of efficient, wide-ranging synthetic reactions. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using sodium ascorbate and copper (II) sulfate pentahydrate, yielding high reaction efficiencies . Additionally, 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, have been synthesized through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, a metal-free strategy that features short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the stereochemistry and confirm the structure of these compounds . For example, the crystal structure of a related triazole compound was determined, providing insights into the molecular geometry and potential for future material design .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. They have been used as ligands in the formation of metal complexes, which exhibit different structural and photophysical properties . The reactivity of these compounds can be influenced by the substituents on the triazole ring, as demonstrated by the synthesis of 4-pyrrolin-2-ones via Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical and photophysical properties of triazole-based metal complexes have been studied, revealing differences in stability and excited state lifetimes . Theoretical calculations, including density functional theory (DFT), have been employed to predict reactivity parameters and non-linear optical properties, which are important for the design of new materials .

科学研究应用

合成和衍生物开发

- N-取代吡咯烷衍生物的合成:研究表明合成了带有1,2,4-三唑环的反式N-取代吡咯烷衍生物。这些衍生物,包括反式1-苄基-4-甲氧基吡咯烷-3-基)-1H-1,2,4-三唑,已为潜在的生物应用而制备,反映了1,2,4-三唑在临床药物中的重要性 (Prasad et al., 2021)。

化学性质和合成技术

- 1-(吡咯烷-2-基)-1H-唑类化合物的制备:报道了一种制备1-(吡咯烷-2-基甲基)-1H-唑类化合物,包括-1H-1,2,4-三唑,通过唑类烷基化和去保护的方法。这种合成方法显示了这些化合物在化合物库的引导合成中的多功能性和实用性 (Zhersh et al., 2013)。

生物学和药理活性

- 抗菌和植物生长调节活性:涉及合成含有吡啶单元的1H-1,2,4-三唑衍生物的研究揭示了抗真菌和植物生长调节活性。这表明了1-(吡咯烷-2-基甲基)-1H-1,2,4-三唑衍生物在农业和制药领域的潜力 (Liu et al., 2007)。

合成和杀真菌活性

- 三唑衍生物的杀真菌活性:新颖的1,2,4-三唑衍生物,包括具有1-(吡咯烷-2-基甲基)结构的衍生物,显示出显著的杀真菌活性。这项研究支持了新型1,2,4-三唑杀菌剂的开发,用于农业应用 (Bai et al., 2020)。

缓蚀

- 对轻钢的缓蚀剂:已经研究了1,2,4-三唑衍生物,包括具有吡咯烷-2-基甲基结构的衍生物,作为轻钢的缓蚀剂。这突显了它们在工业应用中的潜力,特别是在防止金属腐蚀方面 (Ma et al., 2017)。

安全和危害

属性

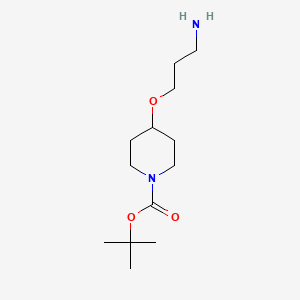

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-7(9-3-1)4-11-6-8-5-10-11/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIXGQFDUZRXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)

![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)